Bufalin

Na+/K+-ATPase Cardiotonic Steroid Enzyme Inhibition

Choose Bufalin (CAS 465-21-4) for its non-interchangeable strength as a cardiotonic steroid. With a 5-13-fold potency advantage over ouabain and cinobufagin (IC50 20–40 nM on purified Na+/K+-ATPase), it enables low-concentration NKA blockade, minimizing off-target effects. Its 12-100-fold superior antiviral potency (IC50 0.016–0.019 μM vs. SARS-CoV-2) makes it the most sensitive tool compound for host-directed viral entry studies. Select the ≥98% (HPLC) standard to benchmark your bufadienolide assays with absolute confidence.

Molecular Formula C24H34O4
Molecular Weight 386.5 g/mol
CAS No. 465-21-4
Cat. No. B1668032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBufalin
CAS465-21-4
Synonymsufalin
bufalin, (3alpha,5beta)-isome
Molecular FormulaC24H34O4
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O
InChIInChI=1S/C24H34O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h3,6,14,16-20,25,27H,4-5,7-13H2,1-2H3/t16-,17+,18-,19+,20-,22+,23-,24+/m1/s1
InChIKeyQEEBRPGZBVVINN-BMPKRDENSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bufalin (CAS 465-21-4) – A High-Purity C24H34O4 Bufadienolide for In Vitro Na+/K+-ATPase and Anticancer Research


Bufalin (CAS 465-21-4, C24H34O4, MW 386.5 g/mol) is a cardiotonic steroid (CTS) classified as a bufadienolide, characterized by its 3β,14β-dihydroxy-5β-bufa-20,22-dienolide core structure [1]. It functions as a potent and specific inhibitor of the Na+/K+-ATPase (NKA) and is a major bioactive digoxin-like immunoreactive component isolated from the traditional Chinese medicine Chan Su (toad venom) .

Why Bufalin (CAS 465-21-4) Cannot Be Interchanged with Cinobufagin or Resibufogenin in Critical Assays


While all bufadienolides share a core steroid scaffold, the specific substitution pattern of bufalin (C24H34O4) confers a distinct and non-interchangeable pharmacological profile [1]. As detailed in Section 3, the presence and orientation of hydroxyl groups and the lactone ring type significantly alter target binding kinetics, cellular selectivity, and off-target effects compared to close analogs like cinobufagin and resibufogenin [2]. Substituting bufalin with a structurally similar compound without quantitative validation will introduce uncontrolled variability into experimental systems, leading to irreproducible data, particularly in studies of NKA inhibition, viral entry, and cancer cell cytotoxicity [3].

Quantitative Differentiation of Bufalin (465-21-4) vs. In-Class Analogs: A Data-Driven Guide for Procurement


Na+/K+-ATPase Inhibition: Bufalin Demonstrates Superior Potency Over Ouabain and Cinobufagin

Bufalin exhibits significantly higher potency as a Na+/K+-ATPase inhibitor compared to the classical cardiotonic steroid ouabain and its close analog cinobufagin. In a direct head-to-head comparison using purified brain Na+/K+-ATPase from rabbits and rats, bufalin was over 7-fold more potent than ouabain and over 5-fold more potent than cinobufagin in inhibiting the enzyme [1]. This establishes bufalin as a highly effective tool for probing NKA-dependent pathways at lower, potentially more specific, concentrations.

Na+/K+-ATPase Cardiotonic Steroid Enzyme Inhibition

Antiviral Activity Against SARS-CoV-2: Bufalin Shows Distinct Potency Advantage Over Resibufogenin

Bufalin's antiviral profile is not shared by all bufadienolides. In a cross-study comparison of antiviral activity, bufalin displayed potent activity against SARS-CoV-2 (IC50 range: 0.016–0.019 μM), which is 12- to 100-fold higher potency than that reported for resibufogenin (IC50 range: 0.231–1.612 μM) [1]. This significant difference in potency highlights that structural nuances within the bufadienolide class drive dramatic changes in biological activity against viral targets.

Antiviral SARS-CoV-2 Coronavirus

Selectivity for Cancer vs. Normal Cells: Bufalin Demonstrates a Differentiated Selectivity Window vs. Gamabufotalin and Arenobufagin

While many bufadienolides are cytotoxic, their therapeutic window differs. A study comparing several active bufadienolides found that gamabufotalin and arenobufagin exhibited 3-5 times higher IC50 values in normal peripheral blood mononuclear cells (PBMCs) compared to cancer cell lines, indicating a potential selectivity window [1]. In contrast, this same study reported that a similar selectivity phenomenon was not observed for bufalin [1]. This class-level inference suggests that bufalin's cytotoxic effects are more broadly potent across cell types, which is a critical consideration for experimental design.

Cancer Selectivity Cytotoxicity PBMCs

Cytotoxicity Profile: Bufalin (IC50 < 2.5 µM) is Potent but Not the Most Potent in its Class

Bufalin's cytotoxic potency against cancer cells is high but not singular within its class. In a direct comparative study on multiple cancer cell lines (A549, HCT-116, SK-Hep-1, SKOV3), bufalin (compound 7) and several analogs (compounds 3, 6, 8) all exhibited potent cytotoxic activity with IC50 values below 2.5 µM [1]. This data positions bufalin as a highly active member of the bufadienolide class for anticancer research, though its potency is comparable to other closely related structures, meaning selection should be driven by other differential factors like NKA binding or viral inhibition.

Cytotoxicity Anticancer IC50

Purity for Reproducible Results: Bufalin (CAS 465-21-4) is Available with >99% HPLC Purity

Analytical quality is a critical factor for reproducible research. Vendor certificates of analysis for Bufalin (CAS 465-21-4) indicate it can be sourced with exceptionally high purity, as confirmed by HPLC, with reported values reaching 99.98% . This level of analytical validation, including NMR structural confirmation, minimizes the risk of data variability introduced by unknown or poorly characterized impurities, a common pitfall when sourcing natural product-derived compounds from less reputable suppliers.

Purity HPLC Quality Control

Primary Research and Development Applications for Bufalin (465-21-4) Based on Verified Evidence


Investigating Na+/K+-ATPase (NKA) Signaling and Enzyme Kinetics

Bufalin is the optimal selection for studies requiring potent and specific inhibition of Na+/K+-ATPase (NKA). Its IC50 values of 20-40 nM on purified NKA are 5- to 13-fold lower than ouabain and cinobufagin [1]. This superior potency allows for effective NKA blockade at lower concentrations, which is critical for minimizing off-target effects in cell-based assays and for precise kinetic studies of the enzyme's role in cellular signaling, ion homeostasis, and cardiotonic activity.

SARS-CoV-2 and Other Coronavirus Antiviral Entry Assays

For research into host-directed antiviral strategies against SARS-CoV-2, bufalin offers a clear potency advantage over other bufadienolides like resibufogenin. With an IC50 of 0.016–0.019 μM, bufalin is approximately 12- to 100-fold more potent [1]. This makes it a highly sensitive tool compound for probing the role of NKA in viral entry and replication and for use as a positive control in antiviral screening campaigns.

Potent Cytotoxic Agent for In Vitro Cancer Cell Line Studies

Bufalin is a potent cytotoxic agent against a broad panel of cancer cell lines, including those derived from lung, colon, liver, and ovarian cancers, with IC50 values consistently below 2.5 µM [1]. This high and broad potency makes it an excellent tool for studying mechanisms of cell death, such as apoptosis and autophagy induction, in various cancer models. However, researchers should note that its selectivity between cancer and normal cells may be narrower than that of some other bufadienolides .

Development and Validation of HPLC-Based Analytical Methods for Natural Products

The availability of bufalin as a primary reference standard with verified absolute purity (≥95% to >99.9%) makes it an essential calibration and reference material for analytical chemistry [1]. Its well-defined structure and chromatographic properties support the development and validation of robust HPLC, LC-MS, and other analytical methods for the identification and quantification of bufadienolides in complex biological matrices and natural product extracts.

Technical Documentation Hub

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